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Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of C.1.
Pigment Red 112 (CAS No. 6535-46-2), a monoazo pigment belonging to the Naphthol AS
series. Due to the limited availability of a publicly published, complete crystal structure for C.1.
Pigment Red 112, this document utilizes the closely related and structurally similar Naphthol
AS pigment, C.I. Pigment Red 2 (C.I. 12310), as a representative example for detailed
crystallographic analysis. This guide summarizes the key crystallographic data, outlines
detailed experimental protocols for single-crystal and powder X-ray diffraction, and discusses
the significant molecular and crystalline features characteristic of this class of pigments.

Introduction

C.l. Pigment Red 112 is a high-performance organic pigment valued for its vibrant red hue and
good fastness properties in various applications, including inks, coatings, and plastics.[1] The
performance characteristics of organic pigments are intrinsically linked to their solid-state
properties, primarily their crystal structure. Factors such as molecular packing, intermolecular
interactions, and polymorphism directly influence the pigment's color, tinctorial strength,
lightfastness, and thermal stability. Therefore, a thorough understanding of the crystal structure
is paramount for quality control, performance optimization, and the development of new
pigment grades.
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Naphthol AS pigments, including C.I. Pigment Red 112, are known to exist predominantly in
the hydrazone tautomeric form in the solid state, a feature that contributes to their stability.[2]
The molecules are generally planar and are held together by a network of intermolecular
forces, including van der Waals interactions and, in some cases, hydrogen bonding.

This guide will use the crystal structure of C.I. Pigment Red 2, a well-characterized Naphthol
AS pigment, to illustrate the principles and methodologies of crystal structure analysis
applicable to C.l. Pigment Red 112.

Molecular and Crystal Structure of a Representative
Naphthol AS Pigment: C.l. Pigment Red 2

The crystal structure of C.I. Pigment Red 2 (4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-phenyl-2-
naphthamide) has been determined by single-crystal X-ray diffraction.[3][4]

Molecular Conformation

In the solid state, C.I. Pigment Red 2 exists as the hydrazone tautomer, which is a common
feature of Naphthol AS pigments.[2] The molecule is nearly planar, a conformation stabilized by
intramolecular hydrogen bonds.[2] This planarity facilitates efficient molecular packing in the
crystal lattice.

Crystal Packing

The molecules of C.I. Pigment Red 2 are arranged in columns parallel to the b-axis of the unit
cell, with alternating molecules within the column being antiparallel.[2] The crystal structure is
primarily governed by van der Waals forces, as no intermolecular hydrogen bonds have been
identified.[2]

Crystallographic Data

The crystallographic data for C.I. Pigment Red 2 provides a quantitative description of its
crystal lattice.
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Parameter Value
Chemical Formula C23H15CI2N302
Molecular Weight 436.29 g/mol
Crystal System Monoclinic
Space Group P2i/c

a 10.309(6) A
b 9.051(3) A

c 21.991(15) A
B 104.33(10)°
Volume 1988(2) A3

z 4

Calculated Density 1.457 g/cm3

Table 1: Crystallographic data for C.I. Pigment Red 2.[3][5]

Experimental Protocols for Crystal Structure
Analysis

The determination of the crystal structure of an organic pigment like C.I. Pigment Red 112
typically involves single-crystal X-ray diffraction for a precise structural solution and powder X-
ray diffraction for phase identification and bulk sample characterization.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides the most accurate and detailed information about the crystal structure,
including atomic coordinates, bond lengths, and bond angles.

3.1.1. Crystal Growth
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Obtaining single crystals of sufficient size and quality is often the most challenging step for
insoluble organic pigments.

e Method: Slow cooling of a saturated solution is a common method. For C.I. Pigment Red 2,
single crystals were obtained by the slow cooling of a saturated solution in toluene.[5]

e Apparatus: A sealed vial or flask placed in a temperature-controlled bath or a Dewar flask to
allow for slow cooling over several days.

e Procedure:

o

Dissolve the pigment in a suitable solvent (e.g., toluene, xylene, or N-methyl-2-
pyrrolidone) at an elevated temperature to achieve saturation.

o

Filter the hot solution to remove any insoluble impurities.

[¢]

Allow the solution to cool slowly to room temperature.

o

Isolate well-formed single crystals for analysis.
3.1.2. Data Collection

e Instrument: A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray
source (e.g., Cu Ka radiation, A = 1.54178 A) and a detector.[3]

e Procedure:

[¢]

Mount a suitable single crystal on a goniometer head.

o

Center the crystal in the X-ray beam.

[e]

Perform an initial screening to determine the crystal quality and unit cell parameters.

o

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

[¢]

Integrate the raw diffraction images to obtain a list of reflection intensities.

3.1.3. Structure Solution and Refinement
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o Software: Specialized crystallographic software (e.g., SHELX, Olex2).
e Procedure:

o Solve the phase problem using direct methods or Patterson methods to obtain an initial
structural model.

o Refine the structural model against the experimental diffraction data using least-squares
methods.

o Locate and refine the positions of all non-hydrogen atoms.
o Add hydrogen atoms to the model at calculated positions.

o Refine the model until convergence is reached, resulting in the final crystal structure.

Powder X-ray Diffraction (PXRD)

PXRD is used to analyze the crystalline nature of a bulk powder sample, identify the crystalline
phases present, and determine unit cell parameters.

3.2.1. Sample Preparation
e Method: A small amount of the finely ground pigment powder is mounted on a sample holder.
e Procedure:
o Grind the pigment sample to a fine, homogeneous powder using a mortar and pestle.
o Pack the powder into a sample holder, ensuring a flat and level surface.
3.2.2. Data Collection

 Instrument: A powder diffractometer, such as one using a Debye-Scherrer camera or a
modern Bragg-Brentano configuration, with a suitable X-ray source (e.g., Co Ka radiation, A
=1.79020 A).[5]

e Procedure:
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o Mount the sample holder in the diffractometer.

o Collect the diffraction pattern over a specified range of 20 angles.
3.2.3. Data Analysis
o Software: Software for phase identification and Rietveld refinement.
e Procedure:

o lIdentify the crystalline phases present by comparing the experimental diffraction pattern to
a database of known patterns (e.g., the Powder Diffraction File).

o Index the diffraction pattern to determine the unit cell parameters.

o Perform a Rietveld refinement to refine the crystal structure and obtain more detailed

structural information.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described

above.
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Caption: Workflow for Crystal Structure Analysis.
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Caption: Relationship between Structure and Properties.

Conclusion

While a complete, published crystal structure of C.I. Pigment Red 112 remains elusive, the
analysis of the closely related C.I. Pigment Red 2 provides significant insights into the structural
characteristics of this class of Naphthol AS pigments. The prevalence of the hydrazone
tautomer, molecular planarity stabilized by intramolecular hydrogen bonds, and columnar
packing are key features that dictate the physicochemical properties of these materials. The
experimental protocols detailed in this guide provide a robust framework for the crystallographic
analysis of C.I. Pigment Red 112 and other similar organic pigments. Such analyses are
crucial for advancing the understanding and application of these important industrial colorants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
e 2.sdc.org.uk [sdc.org.uk]
» 3. journals.iucr.org [journals.iucr.org]

e 4. Table 5 from The crystal structure of C.l. Pigment Red 2, 1'-(2,5- dichlorophenyl)azo-2'-
hydroxy-3'-phenylamidonaphthalene | Semantic Scholar [semanticscholar.org]

e 5. journals.iucr.org [journals.iucr.org]

« To cite this document: BenchChem. [In-depth Technical Guide: Crystal Structure Analysis of
C.l. Pigment Red 112]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b035991#crystal-structure-analysis-of-c-i-pigment-red-
112]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b035991?utm_src=pdf-body-img
https://www.benchchem.com/product/b035991?utm_src=pdf-body
https://www.benchchem.com/product/b035991?utm_src=pdf-body
https://www.benchchem.com/product/b035991?utm_src=pdf-custom-synthesis
https://repository.ubn.ru.nl/bitstream/handle/2066/75422/75422.pdf
https://sdc.org.uk/wp-content/uploads/2022/06/1999RP071.pdf
https://journals.iucr.org/paper?a12768
https://www.semanticscholar.org/paper/The-crystal-structure-of-C.I.-Pigment-Red-2%2C-Whitaker/1bd7871cdab76a056675ee6c5cca1e1756e211cb/figure/4
https://www.semanticscholar.org/paper/The-crystal-structure-of-C.I.-Pigment-Red-2%2C-Whitaker/1bd7871cdab76a056675ee6c5cca1e1756e211cb/figure/4
https://journals.iucr.org/j/issues/1975/05/00/a12768/a12768.pdf
https://www.benchchem.com/product/b035991#crystal-structure-analysis-of-c-i-pigment-red-112
https://www.benchchem.com/product/b035991#crystal-structure-analysis-of-c-i-pigment-red-112
https://www.benchchem.com/product/b035991#crystal-structure-analysis-of-c-i-pigment-red-112
https://www.benchchem.com/product/b035991#crystal-structure-analysis-of-c-i-pigment-red-112
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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